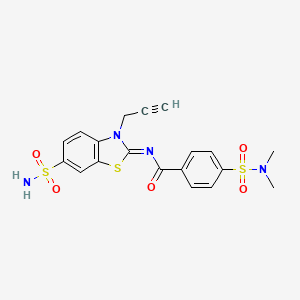

4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Beschreibung

This compound is a benzamide derivative featuring a benzothiazole core substituted with a dimethylsulfamoyl group at position 4 and a sulfamoyl group at position 4. The benzothiazole ring is further functionalized with a propargyl (prop-2-ynyl) group at position 3, conferring unique electronic and steric properties. The propargyl group may enhance reactivity in click chemistry or serve as a bioisostere in drug design.

Eigenschaften

IUPAC Name |

4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S3/c1-4-11-23-16-10-9-15(30(20,25)26)12-17(16)29-19(23)21-18(24)13-5-7-14(8-6-13)31(27,28)22(2)3/h1,5-10,12H,11H2,2-3H3,(H2,20,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZICEQWWZEWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(dimethylsulfamoyl)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNOS, indicating a structure that includes sulfonamide and benzothiazole moieties. The presence of these functional groups is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in folate synthesis, which is crucial for bacterial growth. This suggests potential antimicrobial properties.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent gene expression changes .

Biological Activity

The biological activities associated with this compound include:

-

Antimicrobial Activity

- Studies have indicated that compounds with similar structures exhibit antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.

- The mechanism involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.

-

Anticancer Properties

- Preliminary data suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been observed to induce apoptosis in myelodysplastic syndrome cell lines .

- In vivo studies have demonstrated that related compounds can effectively reduce tumor growth in xenograft models, highlighting their potential as anticancer agents.

-

Anti-inflammatory Effects

- Some derivatives have shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of a related benzamide derivative on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against common bacterial strains. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli, indicating effective antibacterial activity comparable to standard antibiotics .

Data Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The compound belongs to a class of N-(benzothiazol-2-ylidene)benzamide derivatives. Key structural analogs are listed in and , enabling a systematic comparison:

Table 1: Structural and Functional Group Comparisons

*Calculated based on molecular formulas.

Key Observations:

Sulfamoyl/Sulfonyl Groups: The target compound’s dimethylsulfamoyl group (electron-withdrawing) contrasts with bulkier dipropylsulfamoyl or bis(prop-2-enyl)sulfamoyl groups in analogs . Smaller substituents may improve solubility or binding pocket compatibility.

Benzothiazole Substituents :

- The propargyl group (target compound) introduces alkyne reactivity, enabling conjugation via click chemistry. This is absent in analogs with methoxyethyl or ethoxyethyl chains, which may instead enhance hydrophilicity .

- Chloro or methoxy groups at position 6 (analogs) modulate electronic effects compared to the sulfamoyl group in the target compound .

Benzamide vs. Heterocyclic Amides :

- Replacing benzamide with thiophene-2-carboxamide (one analog) introduces aromatic heterocycle effects, possibly altering π-π stacking or target selectivity .

Research Findings and Implications

Structural Analysis:

Crystallographic tools like SHELX () and Mercury () enable precise determination of bond lengths and angles. For example, the propargyl group’s linear geometry may induce steric strain, affecting molecular packing compared to bulkier substituents in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.